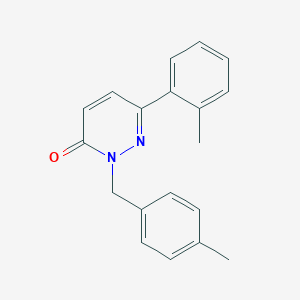![molecular formula C26H35ClN4O4S2 B2764511 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride CAS No. 1321947-41-4](/img/structure/B2764511.png)
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H35ClN4O4S2 and its molecular weight is 567.16. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) focused on the synthesis and evaluation of cardiac electrophysiological activity of N-substituted imidazolylbenzamides, similar in structure to the compound . These compounds showed potential as class III electrophysiological agents, indicating their relevance in cardiac research (Morgan et al., 1990).
Thiazolium Salt Synthesis : Berrée et al. (1993) researched the synthesis of 5-aminothiazolium salts through the reaction of isocyanides with dimethylthioformamide and imino chloro sulfides or benzaldimines. This study contributes to the understanding of the chemical behavior of thiazole derivatives, which are structurally related to the compound (Berrée et al., 1993).
Heterocyclic Library Generation : Roman (2013) utilized a compound structurally related to the queried compound as a starting material to generate a diverse library of heterocyclic compounds. This demonstrates the compound's utility in creating a wide range of chemical entities for further study (Roman, 2013).
Corrosion Inhibition in Metals : Hu et al. (2016) investigated benzothiazole derivatives, which are structurally related to the compound, as corrosion inhibitors for carbon steel. This suggests potential applications of the compound in industrial corrosion prevention (Hu et al., 2016).
Carbonic Anhydrase Inhibition : Ulus et al. (2016) studied acridine-acetazolamide conjugates containing structures similar to the compound for their inhibitory effects on human carbonic anhydrase isoforms, highlighting its potential relevance in pharmacological research (Ulus et al., 2016).
Antibacterial Agent Synthesis : Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, similar to the compound , for use as antibacterial agents. This reflects its potential application in the development of new antibiotics (Azab et al., 2013).
Enzyme Inhibition Study : Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities, suggesting the compound's potential role in enzyme-related studies (Alyar et al., 2019).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-18-15-19(2)24-23(16-18)27-26(35-24)30(13-12-28(3)4)25(31)20-8-10-22(11-9-20)36(32,33)29(5)17-21-7-6-14-34-21;/h8-11,15-16,21H,6-7,12-14,17H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBCGAITCRYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

amine hydrobromide](/img/no-structure.png)

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)


![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)